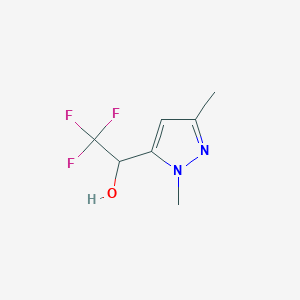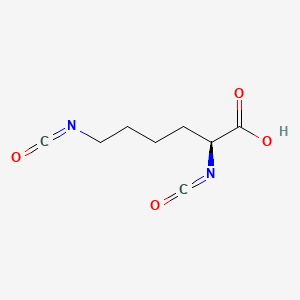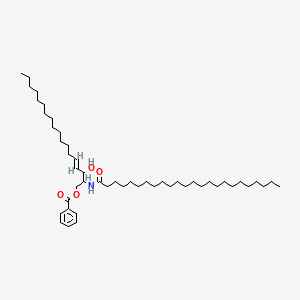![molecular formula C7H11BrO B12283721 6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)
6-(Bromomethyl)-2-oxaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-2-oxaspiro[3.3]heptane is a spiro compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The spiro[3.3]heptane core provides a rigid and three-dimensional framework, which can be advantageous in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2-oxaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under basic conditions. One common method starts with tribromoneopentyl alcohol, which undergoes cyclization in the presence of sodium hydroxide to form the oxetane ring . This intermediate can then be further reacted with other reagents to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective routes. For instance, the use of commercially available flame retardants like tribromoneopentyl alcohol can be optimized for large-scale synthesis. The key steps include cyclization under Schotten-Baumann conditions and subsequent purification to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-2-oxaspiro[3.3]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: The spiro structure allows for further cyclization reactions to form more complex bicyclic systems.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation may produce a ketone or aldehyde.
Scientific Research Applications
6-(Bromomethyl)-2-oxaspiro[3.3]heptane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The rigid spiro structure is useful in drug design, providing unique pharmacokinetic properties.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2-oxaspiro[3.3]heptane involves its ability to undergo various chemical reactions, which can modify its structure and functionality. The molecular targets and pathways depend on the specific application and the derivatives formed from the compound. For instance, in medicinal chemistry, the spiro structure can interact with biological targets, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
6-(2-Fluoro-4-nitrophenyl)-2-oxaspiro[3.3]heptane: Used as an intermediate in the synthesis of antibiotic drug candidates.
6,6-Difluorospiro[3.3]heptane: A conformationally restricted isostere used in various chemical applications.
6-Amino-2-thiaspiro[3.3]heptane: Synthesized for specific chemical and biological studies.
Uniqueness
6-(Bromomethyl)-2-oxaspiro[3.3]heptane is unique due to its bromomethyl group, which provides a reactive site for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
Molecular Formula |
C7H11BrO |
|---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
6-(bromomethyl)-2-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C7H11BrO/c8-3-6-1-7(2-6)4-9-5-7/h6H,1-5H2 |
InChI Key |
UMHVUIMGQJOBTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12COC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![22-(2-Amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B12283643.png)
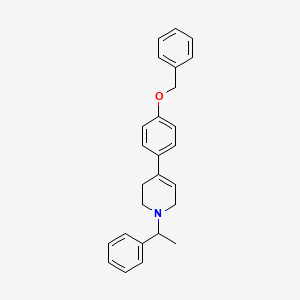
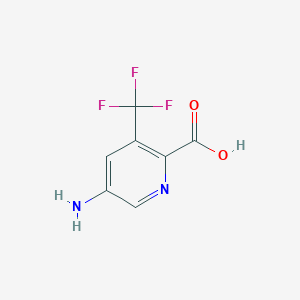
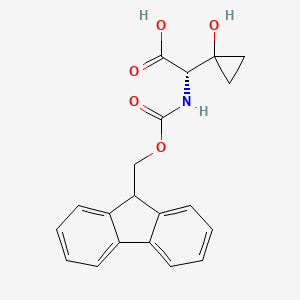
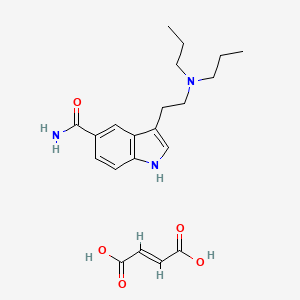
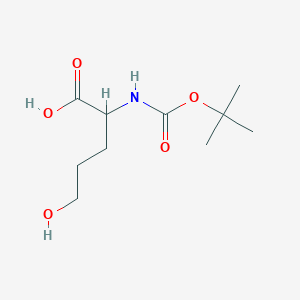
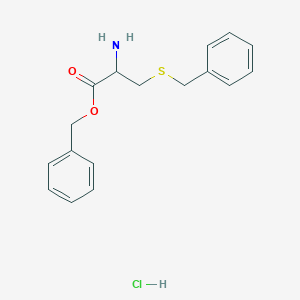
![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12283685.png)
![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one](/img/structure/B12283706.png)

